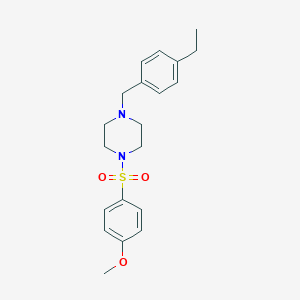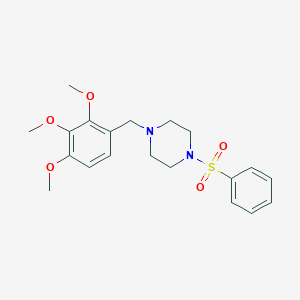
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolones. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. This compound has been extensively studied for its potential therapeutic applications in metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 11β-HSD1, which reduces the conversion of cortisone to cortisol in the liver and adipose tissue. This leads to a decrease in the levels of active cortisol in the body, which has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which leads to a decrease in the levels of active cortisol in the body. This has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory activity against 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in the development of metabolic disorders. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in metabolic disorders are still being explored. Future research in this area could focus on the development of more potent and selective inhibitors of 11β-HSD1, as well as the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as depression and anxiety, could also be explored.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-3-fluoroaniline. The subsequent reaction of this intermediate with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid produces the desired product.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels have been associated with the development of metabolic disorders, such as type 2 diabetes and obesity.
Propriétés
Nom du produit |
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C19H15ClFNO4 |
Poids moléculaire |
375.8 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
Clé InChI |
WFGQAUIDSWTCAO-ICFOKQHNSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
SMILES canonique |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)